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Compound of Interest

Compound Name: CH 275

Cat. No.: B15603759

Disclaimer: The query "CH 275" is ambiguous and may refer to two distinct research
compounds. This document provides detailed information for both: CH 275, a somatostatin
receptor 1 (sstl) agonist, and MS-275 (Entinostat), a histone deacetylase (HDAC) inhibitor.
Researchers should verify the specific compound relevant to their work.

Part 1: CH 275 (Somatostatin Receptor 1 Agonist)
Application Notes

CH 275 is a peptide analog of somatostatin that acts as a potent and selective agonist for the
somatostatin receptor 1 (sstl).[1] It has demonstrated potential in preclinical research,
particularly in the context of Alzheimer's disease.[1] Its mechanism of action involves binding to
sstl, which can lead to the activation of neprilysin, an enzyme involved in the degradation of
amyloid-3 plaques.[1]

Quantitative Data Summary
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Parameter Value Receptor Specificity Reference
Binding Affinity (Ki) 52 nM sstl [1]
IC50 30.9 nM sstl [1]
345 nM sst3 [1]
>1 uM sst4 [1]
>10 uM Sst2 [1]
>10 uyM sst5 [1]
Table 1: Receptor Binding and Potency of CH 275.
Experimental Dosage/Concen  Administration Observed
) Reference
Model tration Route Effects
Primary neuron-
based cell
culture system
) ) Activation of

(wildtype 100 nM In vitro o o [1]

_ neprilysin activity
hippocampal,
cortical, and
striatal neurons)

Direct injection Increased
into the expression of
2-month-old » Lacunosum neprilysin in the
Not specified [1]

AppNL-G-F mice

molecular layer
(Lmol) of the

hippocampus

hippocampus,
reduction in AR

plague load

Table 2: Preclinical Dosage and Effects of CH 275.

Experimental Protocols

Protocol 1: In Vivo Administration of CH 275 in a Mouse Model of Alzheimer's Disease
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This protocol is based on the methodology described for AppNL-G-F mice.[1]

1. Animal Model:

e Use 2-month-old AppNL-G-F mice, which begin to exhibit AR plagues at this age.[1]
2. Reagent Preparation:

» Reconstitute CH 275 in a sterile, biocompatible vehicle suitable for direct brain injection. The
exact concentration for injection needs to be determined based on the desired final dosage
in the target tissue.

» Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected
from moisture and light.[1]

3. Surgical Procedure and Administration:

» Anesthetize the mice using an appropriate anesthetic protocol.
e Secure the mouse in a stereotaxic frame.

o Perform a craniotomy to expose the hippocampus.

» Using a microinjection syringe, directly inject the prepared CH 275 solution into the
Lacunosum molecular layer (Lmol) of the hippocampus.

e The volume of injection should be carefully controlled to avoid tissue damage.
4. Post-operative Care and Treatment Schedule:
e Provide appropriate post-operative care, including analgesics and monitoring for recovery.

e The study cited involved treatment for four months.[1] The frequency of administration (e.g.,
single injection, repeated injections) should be defined by the experimental design.

5. Endpoint Analysis:

 After the treatment period, euthanize the mice and harvest the brain tissue.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.medchemexpress.com/ch-275.html
https://www.medchemexpress.com/ch-275.html
https://www.benchchem.com/product/b15603759?utm_src=pdf-body
https://www.medchemexpress.com/ch-275.html
https://www.benchchem.com/product/b15603759?utm_src=pdf-body
https://www.medchemexpress.com/ch-275.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Perform immunohistochemistry or other relevant assays to assess the expression of
neprilysin and the AB plaque load in the hippocampus.

Visualizations

CH 275 Binds and Activates »| sstl Receptor

Click to download full resolution via product page
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Caption: Signaling pathway of CH 275 in Alzheimer's disease models.

Part 2: MS-275 (Entinostat) (Histone Deacetylase

Inhibitor)
Application Notes

MS-275, also known as Entinostat, is a histone deacetylase (HDAC) inhibitor with selectivity for
Class | HDACSs, particularly HDAC1 and HDAC3.[2][3] It has demonstrated anti-tumor activity in
a range of preclinical models and has been investigated in clinical trials for various
malignancies.[2][4][5] Its mechanism of action involves the inhibition of HDACSs, leading to the
accumulation of acetylated proteins, such as histones and p21, which in turn can induce cell
cycle arrest, differentiation, and apoptosis.[2][3][6]

Suantitative Data S

Parameter Value Target Reference

HDAC1 (cell-free

IC50 0.51 uyM [2]
assay)
HDACS3 (cell-free
1.7 uyM [2]
assay)
>100 uM HDACs 4, 6, 8, 10 [2]

Table 3: Inhibitory Potency of MS-275 (Entinostat).
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Cell Line Cancer Type IC50 Reference

41.5nM - 4.71 yM

A2780 Ovarian (range across multiple  [2]
lines)
Calu-3 Lung " (2]
HL-60 Leukemia " [2]
K562 Leukemia " [2]
St-4 Gastric " [2]
HT-29 Colon " [2]
KB-3-1 Cervical " [2]
Capan-1 Pancreatic ! [2]
4-1St Gastric " [2]
HCT-15 Colon " [2]
U937 Leukemia Potent inhibition [2]
Jurkat Leukemia Potent inhibition [2]

Table 4: In Vitro Anti-proliferative Activity of MS-275 (Entinostat) in Human Tumor Cell Lines.
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Experimental Administration Observed
Dosage Reference
Model Route Effects

Significant anti-
Human tumor .
tumor activity

xenografts (nude 49 mg/kg Not specified ) [2]
) (except in HCT-
mice)
15)
Renal cell Enhanced anti-
carcinoma -~ -~ tumor activity,
Not specified Not specified [2]
xenograft model decreased T
(with IL-2) regulatory cells
Potentiated
Diet-induced glucose-
obese (DIO) N N stimulated insulin
) ) Not specified Not specified ] [7]
mice (with secretion,
liraglutide) decreased body
weight

Table 5: In Vivo Efficacy of MS-275 (Entinostat) in Animal Models.
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Parameter

Value

Reference

Patient Population

Refractory solid tumors and

lymphoid malignancies

[4]1(5]

Dosage Schedule

Once weekly for 4 weeks of a

6-week cycle

[4]115]

Maximum Tolerated Dose
(MTD)

6 mg/mz2 (administered with
food)

[4]115]

Dose-Limiting Toxicities (Grade
3)

Reversible hypophosphatemia,

hyponatremia, and

hypoalbuminemia

[5]

Pharmacokinetics (Tmax)

0.5 to 24 hours

[5]

Pharmacokinetics (Terminal
Half-life)

33.9 + 26.2 hours

[5]

Table 6: Summary of Phase | Clinical Trial of MS-275 (Entinostat).

Experimental Protocols

Protocol 2: In Vitro HDAC Assay

This protocol is based on the methodology described for assessing HDAC inhibition by MS-

2

75.[2]

1. Enzyme and Substrate Preparation:

2

Dilute recombinant human HDACs (e.g., HDAC1, HDAC3) in HDAC buffer.

Prepare a substrate solution in HDAC buffer.

. Assay Procedure:

In a suitable assay plate, mix 60 pL of HDAC buffer with 10 yL of the diluted enzyme

solution.
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Add various concentrations of MS-275 or a vehicle control.
Incubate at 30°C.
Start the reaction by adding 30 pL of the substrate solution.
Incubate for 30 minutes at 30°C.

. Reaction Termination and Detection:

Stop the reaction by adding 100 L of a trypsin solution (e.g., 10 mg/ml trypsin in 50 mM
Tris-HCI [pH 8.0], 100 mM NacCl, 2 yM TSA).

The specific detection method will depend on the substrate used (e.g., fluorescent or
colorimetric readout).

. Data Analysis:
Measure the signal for each concentration of MS-275.
Calculate the percent inhibition relative to the vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations
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Caption: Mechanism of action of MS-275 (Entinostat).
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Caption: Phase I clinical trial workflow for MS-275 (Entinostat).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. selleckchem.com [selleckchem.com]

3. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress
proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nim.nih.gov]

e 4. Phase | trial of MS-275, a histone deacetylase inhibitor, administered weekly in refractory
solid tumors and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

e 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

e 6. The histone deacetylase inhibitor MS-275 induces caspase-dependent apoptosis in B-cell
chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nim.nih.gov]

e 7.MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1
receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice
| eLife [elifesciences.org]

 To cite this document: BenchChem. [Application Notes and Protocols for CH 275 and MS-
275 (Entinostat)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603759#ch-275-dosage-and-administration-
guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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